2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine
Overview
Description
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine, commonly known as 2-DPMP, is an organic compound belonging to the class of amines. It is a derivative of phenethylamine and is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 2-DPMP is a colorless, water-soluble solid with a melting point of approximately 98°C.
Scientific Research Applications
Metabolism and Reaction Pathways
- Metabolic Pathways : A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identified several metabolic pathways in rats. These pathways involve deamination to aldehyde metabolites, which are then either reduced or oxidized to form corresponding alcohol and carboxylic acid metabolites. Other pathways involve O-desmethyl metabolites where the amino group is acetylated (Kanamori et al., 2002).
Chemical Synthesis and Modifications
- Synthesis of Tetrahydroquinazolinones : The reaction of 1-amino-2-dimethylamino-ethane with o-methoxycarbonylphenyl isothiocyanate leads to the formation of 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones. This reaction demonstrates the potential of incorporating the 2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine structure in more complex heterocyclic compounds (Cherbuliez et al., 1967).
Polymer and Material Science
- Polymer Precursors from Natural Oils : A process involving the methoxycarbonylation of commercial oils in the presence of a catalyst leads to the production of dimethyl 1,19-nonadecanedioate, which can be further processed into various polymeric materials. This highlights the potential of using the compound in the synthesis of environmentally friendly polymers (Furst et al., 2012).
Molecular Structure Analysis
- Structural Analysis of Hydroxypyridinones : Studies on compounds similar to this compound have revealed insights into their molecular structures, specifically in the context of hydrogen-bonded dimeric pairs. Such studies are crucial for understanding the chemical behavior and potential applications of the compound in more complex molecular systems (Burgess et al., 1998).
properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-7-13(2)9-14(8-12)10-17(18)15-5-4-6-16(11-15)19-3/h4-9,11,17H,10,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFHYNNNCWRVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C2=CC(=CC=C2)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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